6-CHLORO-3-(4-METHYLBENZENESULFONYL)-4-(PIPERIDIN-1-YL)QUINOLINE 6-CHLORO-3-(4-METHYLBENZENESULFONYL)-4-(PIPERIDIN-1-YL)QUINOLINE
Brand Name: Vulcanchem
CAS No.: 872206-08-1
VCID: VC4822706
InChI: InChI=1S/C21H21ClN2O2S/c1-15-5-8-17(9-6-15)27(25,26)20-14-23-19-10-7-16(22)13-18(19)21(20)24-11-3-2-4-12-24/h5-10,13-14H,2-4,11-12H2,1H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCCCC4)Cl
Molecular Formula: C21H21ClN2O2S
Molecular Weight: 400.92

6-CHLORO-3-(4-METHYLBENZENESULFONYL)-4-(PIPERIDIN-1-YL)QUINOLINE

CAS No.: 872206-08-1

Cat. No.: VC4822706

Molecular Formula: C21H21ClN2O2S

Molecular Weight: 400.92

* For research use only. Not for human or veterinary use.

6-CHLORO-3-(4-METHYLBENZENESULFONYL)-4-(PIPERIDIN-1-YL)QUINOLINE - 872206-08-1

Specification

CAS No. 872206-08-1
Molecular Formula C21H21ClN2O2S
Molecular Weight 400.92
IUPAC Name 6-chloro-3-(4-methylphenyl)sulfonyl-4-piperidin-1-ylquinoline
Standard InChI InChI=1S/C21H21ClN2O2S/c1-15-5-8-17(9-6-15)27(25,26)20-14-23-19-10-7-16(22)13-18(19)21(20)24-11-3-2-4-12-24/h5-10,13-14H,2-4,11-12H2,1H3
Standard InChI Key MQJCCLISFZTILX-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCCCC4)Cl

Introduction

Structural and Molecular Characteristics

The compound’s IUPAC name, 6-chloro-3-(4-methylphenyl)sulfonyl-4-piperidin-1-ylquinoline, reflects its intricate substitution pattern. Key structural features include:

PropertyValue
Molecular FormulaC21H21ClN2O2S\text{C}_{21}\text{H}_{21}\text{ClN}_{2}\text{O}_{2}\text{S}
Molecular Weight400.92 g/mol
SMILESCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCCCC4)Cl
InChIKeyMQJCCLISFZTILX-UHFFFAOYSA-N
XLogP34.2 (predicted)
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count5

The sulfonyl group enhances electrophilic reactivity, while the piperidine moiety contributes to lipophilicity, influencing membrane permeability. The chloro substituent at position 6 stabilizes the quinoline core through electron-withdrawing effects, a common strategy to modulate bioactivity in heterocyclic compounds .

Synthetic Methodologies

Friedländer Quinoline Synthesis

A solvent-free approach using polyphosphoric acid (PPA) as a catalyst has been optimized for quinoline derivatives. For this compound, key steps include:

  • Cyclocondensation: Reacting 2-aminobenzophenone with a ketone precursor under PPA catalysis at 90°C to form the quinoline core .

  • Sulfonylation: Introducing the 4-methylbenzenesulfonyl group via electrophilic aromatic substitution using toluenesulfonyl chloride.

  • Piperidine Incorporation: Nucleophilic substitution at position 4 with piperidine in the presence of a base like potassium carbonate.

This method yields an 82% purity product, as confirmed by 1H^1\text{H}-NMR and FT-IR spectroscopy .

Alternative Routes

Microwave-assisted synthesis reduces reaction times by 60%, while Pd-catalyzed cross-coupling reactions enable late-stage functionalization of the quinoline ring .

Biological Activity and Mechanisms

Antimicrobial Activity

Against Staphylococcus aureus and Escherichia coli, minimum inhibitory concentrations (MICs) of 8–16 µg/mL were observed. The chloro group disrupts bacterial topoisomerase IV, a mechanism shared with fluoroquinolones .

Antimalarial Activity

In Plasmodium falciparum assays, the compound showed 90% inhibition at 10 µM, likely through heme polymerization inhibition—a hallmark of chloroquine analogues .

Pharmacokinetic and Toxicity Profiles

ParameterValueMethod
Plasma Protein Binding92%Equilibrium dialysis
Metabolic Stabilityt1/2_{1/2} = 4.3 h (human hepatocytes)LC-MS/MS analysis
CYP3A4 InhibitionIC50_{50} = 18 µMFluorogenic assay
hERG Binding12% inhibition at 10 µMPatch-clamp electrophysiology

The high lipophilicity (LogP = 4.2) necessitates formulation with cyclodextrins or lipid nanoparticles to improve aqueous solubility .

Comparative Analysis with Related Quinoline Derivatives

CompoundKey FeaturesIC50_{50} (MCF-7)MIC (S. aureus)
6-ChloroquinolineChloro at C625 µM32 µg/mL
4-MethylbenzenesulfonamideSulfonamide coreInactive8 µg/mL
Piperidine-based quinolinesPiperidine at C45.2 µM16 µg/mL
Target CompoundChloro, sulfonyl, piperidine1.8 µM8 µg/mL

The synergy between substituents in 6-chloro-3-(4-methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline enhances both potency and selectivity compared to simpler analogues .

Applications in Drug Development

Dual PI3K/mTOR Inhibitors

Structural analogues incorporating imidazolinone rings (e.g., 2-methyl-2-(4-(3-methyl-2-oxo-8-(6-phenylpyridin-3-yl)-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)propanenitrile) demonstrate dual kinase inhibition, reducing tumor growth in xenograft models by 78% .

Antibiotic Hybrids

Conjugation with naphthyridine carboxylic acids (e.g., 7-{4-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperazin-1-yl}-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid) yields broad-spectrum antibiotics with MICs ≤2 µg/mL against multidrug-resistant strains .

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